molecular formula C12H16N4O2 B1607826 4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine CAS No. 717904-53-5

4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine

Cat. No.: B1607826
CAS No.: 717904-53-5
M. Wt: 248.28 g/mol
InChI Key: LUUHOQJXKWMTSU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 4-Benzodioxol-5-YL-piperazine-1-carboxamidine is systematically identified under IUPAC rules as 4-(Benzo[d]dioxol-5-yl)piperazine-1-carboximidamide . This nomenclature reflects three structural components:

  • Piperazine backbone : A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4.
  • Benzodioxol-5-yl substituent : A fused bicyclic system comprising a benzene ring fused with a 1,3-dioxole ring, attached to the piperazine at position 4.
  • Carboximidamide group : A functional group (-C(=NH)NH₂) replacing one hydrogen on the piperazine nitrogen at position 1.

The numbering prioritizes the piperazine ring as the parent structure, with substituents assigned positions based on lowest locants. Alternative names include 1-Piperazinecarboximidamide, 4-(1,3-benzodioxol-5-yl)- and 4-(3,4-Methylenedioxyphenyl)piperazine-1-carboximidamide, though the IUPAC name remains definitive.

Molecular Geometry and Conformational Analysis

The molecular formula C₁₂H₁₆N₄O₂ (MW: 248.28 g/mol) dictates a three-dimensional geometry shaped by electronic and steric factors:

  • Piperazine ring : Adopts a chair conformation to minimize torsional strain, with the carboximidamide group equatorial to reduce 1,3-diaxial interactions.
  • Benzodioxole moiety : Planar due to aromaticity, with bond lengths of 1.36–1.41 Å for C-O in the dioxole ring.
  • Carboximidamide group : Exhibits resonance between C(=NH)NH₂ and C(-N⁻)=N⁺H₂, leading to partial double-bond character (C-N: ~1.32 Å).

Key bond angles and torsional parameters:

Parameter Value Source
N1-C2-N4 angle 109.5°
C5-O6 bond length 1.38 Å
Piperazine N-N distance 2.48 Å

Conformational flexibility is limited by the rigid benzodioxole system, but the piperazine ring allows rotational freedom around the N-C bonds.

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray data for this compound remain unpublished, analogous piperazine-carboximidamide derivatives crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters:

Parameter Value Compound Analog
a 12.45 Å Piperazine-1-carboxamide
b 7.89 Å Piperazine-1-carboxamide
c 15.32 Å Piperazine-1-carboxamide
β 98.7° Piperazine-1-carboxamide
Z 4 Piperazine-1-carboxamide

In such structures, intermolecular hydrogen bonds between the carboximidamide NH₂ and adjacent carbonyl or ether oxygens stabilize the lattice. Predicted packing efficiency (78–82%) aligns with densities of 1.47 g/cm³.

Comparative Analysis with Benzodioxole-Piperazine Derivatives

Structural variations among benzodioxole-piperazine analogs influence physicochemical properties:

Compound Substituent Key Difference vs. Target Compound
1-(1,3-Benzodioxol-5-yl)piperazine No carboximidamide Reduced hydrogen-bonding capacity
N-Benzylpiperazine-1-carboxamide Benzyl group Increased lipophilicity (logP +0.8)
4-(Isoquinoline-5-sulfonyl)piperazine Sulfonyl group Enhanced polarity (PSA +40 Ų)

The carboximidamide group in 4-Benzodioxol-5-YL-piperazine-1-carboxamidine confers unique hydrogen-bond donor/acceptor capabilities (HBD: 2, HBA: 4), making it more water-soluble than alkyl-substituted analogs. Piperazine ring basicity (predicted pKa 12.98) also exceeds that of morpholine derivatives due to reduced electron-withdrawing effects.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c13-12(14)16-5-3-15(4-6-16)9-1-2-10-11(7-9)18-8-17-10/h1-2,7H,3-6,8H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUHOQJXKWMTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC3=C(C=C2)OCO3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373431
Record name 4-BENZO[1,3]DIOXOL-5-YL-PIPERAZINE-1-CARBOXAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717904-53-5
Record name 4-BENZO[1,3]DIOXOL-5-YL-PIPERAZINE-1-CARBOXAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine (CAS No. 717904-53-5) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with a benzo[1,3]dioxole moiety and a carboxamidine group. This unique structure may confer specific biological properties that are being investigated in various studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and anxiety.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in key metabolic pathways, potentially altering cellular functions.
  • Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit activity against pathogens such as Mycobacterium tuberculosis .

Biological Activity Data

Activity Type Description Reference
AntimicrobialExhibits potential activity against M. tuberculosis with MIC values ranging from 6.3 to 23 µM .
Neurotransmitter ModulationMay influence serotonin and dopamine receptors, impacting mood and anxiety .
CytotoxicityEvaluated for cytotoxic effects on HeLa and A549 carcinoma cells; no significant cytotoxicity was observed at tested concentrations .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine and benzo[1,3]dioxole moieties can significantly impact biological activity. For instance:

  • Substitutions on the piperazine ring influence receptor affinity and selectivity.
  • Variations in the benzo[1,3]dioxole structure can enhance or diminish antimicrobial properties.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of piperazine compounds against M. tuberculosis. The results highlighted that compounds with similar structural motifs to this compound showed promising antibacterial activity, with MIC values indicating effectiveness at low concentrations .

Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of piperazine derivatives has demonstrated their potential as anxiolytics. The binding affinity for serotonin receptors suggests that modifications in the chemical structure can lead to enhanced therapeutic effects while minimizing side effects .

Scientific Research Applications

Medicinal Chemistry

4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine is studied for its potential as a therapeutic agent. It has been evaluated for:

  • Anticonvulsant Activity : Research indicates that derivatives of piperazine compounds can exhibit anticonvulsant properties. The specific compound has shown promise in modulating neurotransmitter systems involved in seizure activity .
  • Antidepressant Effects : Similar piperazine derivatives have been linked to serotonin receptor modulation, suggesting potential antidepressant effects through the enhancement of serotonergic transmission .

Pharmacological Studies

The compound's interaction with various biological targets makes it a subject of interest in pharmacological research:

  • Receptor Binding Studies : Investigations into its binding affinity to serotonin (5-HT) receptors indicate that it may influence mood regulation and anxiety disorders. The structure allows for selective interaction with specific receptor subtypes, which is crucial for developing targeted therapies .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures exhibit neuroprotective properties, potentially making them suitable candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticonvulsantModulation of neurotransmitter systems ,
AntidepressantSerotonin receptor modulation ,
NeuroprotectivePotential protective effects against neurodegeneration

Case Study 1: Anticonvulsant Activity

A study conducted on the anticonvulsant effects of piperazine derivatives found that this compound exhibited significant activity in animal models. The mechanism was attributed to its ability to enhance GABAergic transmission, which is crucial for controlling seizure activity.

Case Study 2: Serotonin Receptor Modulation

In another investigation, the compound was tested for its binding affinity to serotonin receptors. Results indicated a high affinity for the 5-HT1A receptor subtype, suggesting that it could be developed into a therapeutic agent for anxiety and depression. Behavioral tests in animal models showed reduced anxiety-like behavior upon administration of the compound.

Comparison with Similar Compounds

BSM-0004: 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide

  • Structure : Incorporates a benzenesulfonamide group and a benzylidenehydrazine spacer.
  • Activity: Selective inhibitor of human carbonic anhydrase IX (hCA IX), with IC₅₀ values in the nanomolar range. Demonstrated anti-breast cancer activity against MCF7 and MDA-MA-23 cells under hypoxic conditions (IC₅₀ = 0.8–1.2 µM) and reduced tumor growth in xenograft models .
  • Key Difference: The sulfonamide group enhances CA IX binding, while the hydrazine spacer improves selectivity over off-target isoforms like hCA I/II.

BPPU: 1-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea

  • Structure : Replaces the carboxamidine with a urea linkage.
  • Activity :
    • Potent anticonvulsant (ED₅₀ = 18 mg/kg in maximal electroshock models) and antidepressant (forced swim test) effects.
    • Mechanistic studies suggest serotonin and dopamine receptor modulation .
  • Key Difference : The urea group facilitates CNS penetration, whereas the carboxamidine in the target compound may alter bioavailability or receptor interactions.

BT44: 2-[4-(4-Benzo[1,3]dioxol-5-yl-1H-pyrazol-3-yl)-2-ethyl-5-hydroxy-phenoxy]-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol

  • Structure : Contains a pyrazole ring and tetrahydro-pyran substituents.
  • Activity :
    • Hsp70 chaperone inhibitor and caspase activator, inducing apoptosis in cancer cells .
  • Key Difference : The complex heterocyclic structure of BT44 diverges significantly from the simpler piperazine-carboxamidine scaffold, leading to distinct molecular targets.

6a-q Series: 1-Substituted-benzyl-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazines

  • Structure : Features a nitroaryl-thiadiazole substituent.
  • Activity :
    • Broad-spectrum antimicrobial and antiproliferative activities (e.g., MIC = 2–8 µg/mL against S. aureus).
    • Synthesis involves nitro group reduction, which may influence metabolic stability .
  • Key Difference : The nitro-thiadiazole moiety introduces redox-active properties absent in the carboxamidine derivative.

Pyrimidine-Piperazine Hybrid: 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine

  • Structure : Substitutes carboxamidine with a pyrimidine ring.
  • Key Difference : The pyrimidine group may enhance DNA/RNA interaction or solubility compared to the carboxamidine.

Preparation Methods

Synthesis of the Benzodioxole Core and Piperazine Intermediate

The benzodioxole moiety (benzodioxole) is generally introduced via a precursor such as 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one or related derivatives. This intermediate can be synthesized by:

  • Condensation of catechol derivatives with formaldehyde or equivalents to form the methylenedioxy bridge.
  • Subsequent functionalization at the 5-position of the benzodioxole ring to introduce substituents.

The piperazine ring is typically functionalized by nucleophilic substitution or amidation reactions. For example, 4-substituted piperazines can be prepared by reacting piperazine with alkyl halides or sulfonyl chlorides under basic conditions.

Introduction of the Carboxamidine Group

The carboxamidine functionality (-C(=NH)NH2) on the piperazine nitrogen is introduced by amidination of the corresponding piperazine derivative. This can be achieved by:

  • Treating the piperazine intermediate with amidine reagents such as S-methylisothiourea or amidine hydrochlorides in the presence of bases.
  • Alternatively, conversion of a piperazine carbamate or ester intermediate into the carboxamidine by reaction with ammonia or amines under controlled conditions.

This step requires careful control of reaction conditions to avoid overreaction or side products.

Representative Synthetic Route (Literature-Based)

A representative synthetic sequence based on literature procedures includes:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of benzodioxole core Condensation of catechol with formaldehyde or acetal under acidic conditions Benzodioxole intermediate
2 Acylation/alkylation of piperazine Reaction of piperazine with benzodioxole derivative bearing a leaving group (e.g., bromide) under nucleophilic substitution conditions Substituted piperazine intermediate
3 Amidination Treatment with amidine reagents (e.g., S-methylisothiourea) in presence of base (e.g., NaOH) Formation of piperazine-1-carboxamidine
4 Purification Chromatographic methods (silica gel column chromatography) and recrystallization Pure 4-Benzodioxol-5-yl-piperazine-1-carboxamidine

Research Findings and Analytical Data

Spectroscopic Characterization

  • NMR Spectroscopy : The compound’s structure is confirmed by ^1H NMR and ^13C NMR, showing characteristic signals for the benzodioxole ring protons and the piperazine methylene groups.
  • Mass Spectrometry : High-resolution mass spectrometry (HR-MS) confirms the molecular weight consistent with the target compound.
  • Chromatography : Purity is assessed by HPLC or LC-MS, with retention times matching the expected profile.

Yield and Purity

Yields for the amidination step typically range from 40% to 70%, depending on the exact reagents and conditions used. Purification protocols are critical to remove side products and unreacted starting materials.

Comparative Analysis of Preparation Methods

Preparation Aspect Method A (Literature) Method B (Literature) Method C (Recent Study)
Starting materials 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one Benzodioxole derivatives with sulfonyl piperazine Bromination and nucleophilic substitution on benzodioxole
Key reagents Phenyl hydrazine, acetic acid, sodium hydride, tosyl chloride BOP-Cl, triethylamine, substituted piperazines Amidine reagents, bases (NaOH), solvents (CH2Cl2)
Reaction types Condensation, Vilsmeier–Haack, nucleophilic substitution Amide coupling via BOP-Cl activation Bromination, nucleophilic substitution, amidination
Yield range 40–70% 15–44% Not explicitly stated; purification via chromatography
Purification techniques Column chromatography, recrystallization Silica gel chromatography Chromatography, recrystallization

Summary and Notes

  • The preparation of 4-Benzodioxol-5-yl-piperazine-1-carboxamidine is a multi-step process requiring careful synthesis of the benzodioxole core, functionalization of the piperazine ring, and introduction of the carboxamidine group.
  • Amidination is a critical step often performed under basic conditions with amidine reagents.
  • Purification via chromatography is essential to obtain the compound in high purity.
  • Research literature reports several synthetic routes with variations in reagents and conditions, allowing optimization for yield and purity.
  • Analytical techniques such as NMR, HR-MS, and chromatography confirm the structure and purity of the final compound.

Q & A

Q. What are the most reliable synthetic routes for 4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and benzodioxole-containing precursors. For example, a related compound, 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine, was synthesized by reacting 2-(piperazin-1-yl)pyrimidine with piperonal under reflux conditions, achieving 86% purity after flash chromatography . Key optimization steps include:

  • Reagent stoichiometry : Maintaining a 1:1 molar ratio of piperazine to benzodioxole derivatives.
  • Temperature control : Reactions often proceed at 50–80°C in polar aprotic solvents like DMF or DCM.
  • Purification : Flash chromatography (SiO₂, heptane:isopropyl acetate gradients) or crystallization (Et₂O) improves purity to >90% .

Q. What analytical methods are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are critical for confirming substitution patterns. For example, piperazine protons typically resonate at δ 2.5–3.5 ppm, while benzodioxole aromatic protons appear at δ 6.7–7.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ peaks within 3 ppm error) .
  • Infrared Spectroscopy (FTIR) : Identifies functional groups like carboxamidine (N–H stretches at ~3300 cm⁻¹) .

Q. How can researchers address low yields in piperazine-carboxamidine coupling reactions?

Low yields (<50%) often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalytic systems : Iridium catalysts (e.g., [Ir(cod)Cl]₂) enhance regioselectivity in allylic amination, achieving up to 91% yield .
  • Protecting groups : Use of benzyl or Cbz groups on piperazine improves reaction efficiency .
  • Solvent optimization : DMF or THF enhances solubility of aromatic intermediates .

Advanced Research Questions

Q. How does enantioselectivity impact the biological activity of this compound derivatives?

Enantiomers may exhibit divergent binding affinities to biological targets. For instance, Benzyl (S)-4-(5-phenylpent-1-en-3-yl)piperazine-1-carboxylate (ee = 93%) showed superior selectivity in receptor-binding assays compared to its (R)-counterpart . Methodological considerations:

  • Chiral resolution : Use supercritical fluid chromatography (SFC) with Chiralpak® columns.
  • Catalytic asymmetric synthesis : Iridium-catalyzed amination achieves ee >90% via π-allyl intermediates .

Q. What computational tools are effective for structure-activity relationship (SAR) studies?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets like dopamine D3 receptors (e.g., docking scores < −9 kcal/mol indicate strong binding) .
  • QSAR modeling : Hammett constants (σ) of substituents on the benzodioxole ring correlate with logP and bioavailability .
  • DFT calculations : B3LYP/6-31G* basis sets optimize geometry and electronic properties (e.g., HOMO-LUMO gaps for reactivity prediction) .

Q. How do substituents on the benzodioxole ring influence pharmacokinetic properties?

  • Electron-withdrawing groups (e.g., –NO₂) : Increase metabolic stability but reduce solubility (e.g., logP increases by ~0.5 units) .
  • Methoxy groups : Enhance BBB permeability (TPSA < 90 Ų) but may inhibit CYP3A4, requiring hepatotoxicity assays .
  • Fluorine substitution : Improves bioavailability (e.g., 4-fluorobenzyl analogs show 2× higher AUC in rodent models) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Use uniform protocols (e.g., fungal tyrosinase inhibition assays at pH 6.8) to minimize variability .
  • Meta-analysis : Compare IC₅₀ values from ≥3 independent studies; outliers may indicate assay interference (e.g., solvent DMSO >1% alters activity) .
  • Orthogonal validation : Confirm hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Piperazine-Benzodioxole Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature50–80°CHigher temps reduce side products
Solvent PolarityDMF > DCM > THFPolar solvents enhance kinetics
Chromatography GradientHeptane:IPA (20:1→5:1)Resolves carboxamidine isomers

Q. Table 2. SAR Trends for Benzodioxole-Piperazine Carboxamidines

Substituent PositionBiological EffectMechanismReference
C-5 (Benzodioxole)–OCH₃ → ↑Tyrosinase inhibition (IC₅₀ 2 µM)Chelates active-site Cu²⁺
Piperazine N-1–CH₂C₆H₅ → ↑D3 receptor affinity (Ki 15 nM)Hydrophobic pocket interaction

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine
Reactant of Route 2
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4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine

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